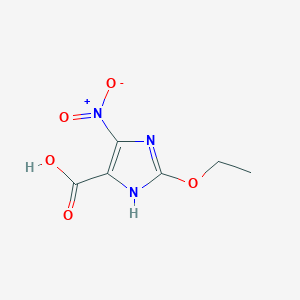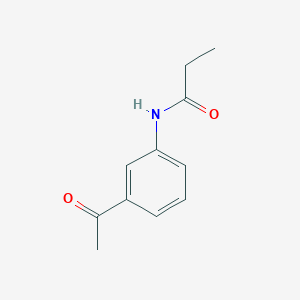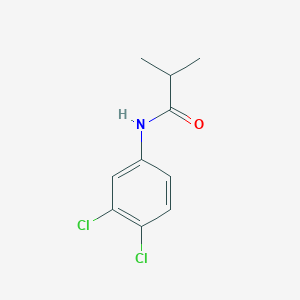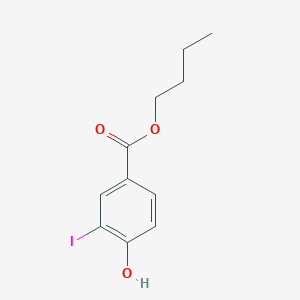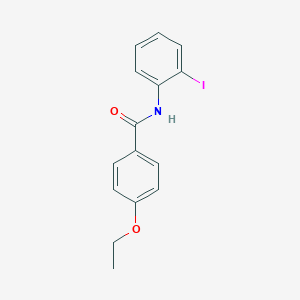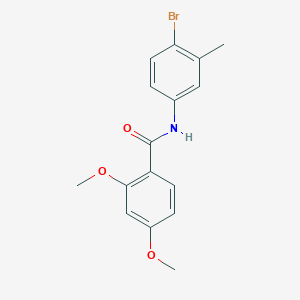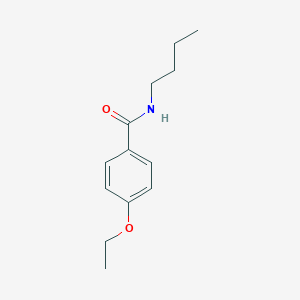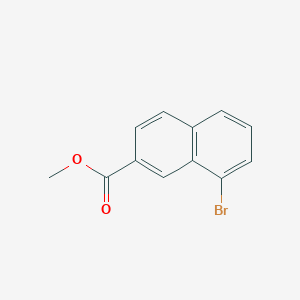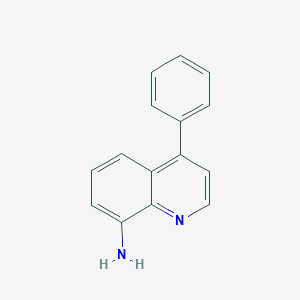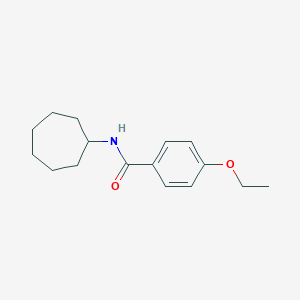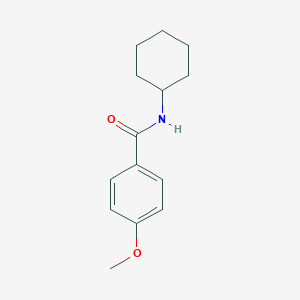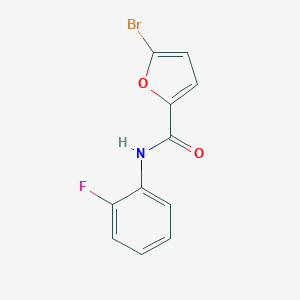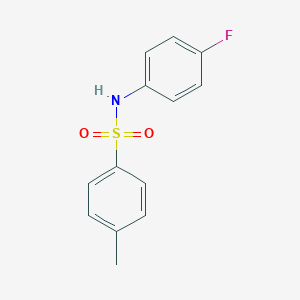
N-(4-fluorophenyl)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-methylbenzenesulfonamide, also known as 4'-fluorobenzenesulfonamide or 4-FBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a wide range of effects on biological systems, including the ability to disrupt protein-protein interactions and modulate enzyme activity. In
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-4-methylbenzenesulfonamide involves the disruption of protein-protein interactions and the modulation of enzyme activity. The compound is thought to bind to specific sites on proteins, preventing them from interacting with other proteins or altering their conformation to modulate enzyme activity. The exact mechanism of action may vary depending on the specific protein or enzyme being studied.
Effets Biochimiques Et Physiologiques
N-(4-fluorophenyl)-4-methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to disrupt protein-protein interactions and modulate enzyme activity, the compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-fluorophenyl)-4-methylbenzenesulfonamide is its ability to disrupt protein-protein interactions and modulate enzyme activity. This makes it a useful tool for studying a wide range of biological processes. However, there are also limitations to its use. For example, the compound may have off-target effects on other proteins or enzymes, making it difficult to interpret results. Additionally, the compound may have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are many potential future directions for research involving N-(4-fluorophenyl)-4-methylbenzenesulfonamide. One area of research involves the development of more specific and potent analogs of the compound that can be used to study specific protein-protein interactions or enzymes. Another area of research involves the use of the compound in vivo, to better understand its effects on biological systems. Additionally, the compound may have potential therapeutic applications, particularly in the treatment of cancer or inflammatory diseases. Overall, N-(4-fluorophenyl)-4-methylbenzenesulfonamide is a promising compound with a wide range of potential applications in scientific research.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-methylbenzenesulfonamide has been shown to have a wide range of applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying protein-protein interactions. By disrupting these interactions, researchers can gain insights into the molecular mechanisms underlying various biological processes, including disease states. N-(4-fluorophenyl)-4-methylbenzenesulfonamide has also been shown to modulate enzyme activity, making it a useful tool for studying enzyme kinetics and regulation.
Propriétés
Numéro CAS |
727-31-1 |
|---|---|
Nom du produit |
N-(4-fluorophenyl)-4-methylbenzenesulfonamide |
Formule moléculaire |
C13H12FNO2S |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12FNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 |
Clé InChI |
FVZXDKXFEPVJRE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Autres numéros CAS |
727-31-1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

